8-Hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6/c1-4-2-5(9-7)6-10-8-3-12(6)11-4/h2-3,9H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLRKVWXUIJDHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=NN=C2C(=C1)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula: C6H8N6
- CAS Number: 45058072
The structural features of 8-Hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine contribute to its biological activity, particularly in interactions with various biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazolo-pyridazines exhibit potent antimicrobial properties. For instance, triazolopyridazine derivatives have shown efficacy against Cryptosporidium parvum, with certain compounds achieving effective concentrations (EC50) as low as in vitro . This suggests potential for the development of treatments for parasitic infections.
Anticancer Properties
The compound's derivatives have been investigated for anticancer activities. A related study highlighted that triazolo-pyridazine derivatives exhibited significant anti-tumor activity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. Notably, one derivative showed IC50 values of against A549 cells and against MCF-7 cells . These results indicate a promising avenue for cancer therapy.
The mechanisms by which 8-Hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine exerts its biological effects include:
- Inhibition of Kinases: It has been shown to inhibit c-Met kinase activity, which is crucial in various cancers .
- GABA Modulation: Some derivatives have demonstrated GABAergic activity, indicating potential use in treating neurological disorders .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, triazolo-pyridazines have been explored for their anti-inflammatory effects. Compounds within this class have shown the ability to inhibit inflammatory pathways effectively, making them candidates for treating conditions characterized by chronic inflammation .
Study 1: Antimicrobial Efficacy
A recent study evaluated the efficacy of several triazolopyridazine compounds against C. parvum. The results indicated that compounds not only inhibited parasite growth but also eliminated it from infected cultures within a defined time frame .
Study 2: Anticancer Activity
Another investigation assessed the anticancer potential of triazolo-pyridazine derivatives on multiple cancer cell lines. The study utilized various assays to evaluate cell viability and apoptosis induction. The findings revealed that specific compounds significantly reduced cell viability and induced apoptosis in targeted cancer cells .
Table 1: Biological Activities of 8-Hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine Derivatives
Scientific Research Applications
8-Hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound distinguished by its triazolo-pyridazine structure. It has a hydrazino group at the 8-position and a methyl group at the 6-position of the triazole ring. The molecular formula is C₇H₈N₄, and its molecular weight is approximately 164.17 g/mol.
Potential Applications
8-Hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine and its derivatives have applications in medicinal chemistry and materials science due to their structural features and reactivity. Research indicates that this compound exhibits biological activities, including potential antimicrobial properties against Gram-positive and Gram-negative bacteria. It has been studied for its ability to inhibit certain enzymes or pathways involved in disease processes, suggesting potential applications in drug development. Understanding how 8-hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine interacts with biological systems is crucial for assessing its therapeutic potential. Preliminary studies suggest effective binding to specific enzymes or receptors involved in disease pathways. Ongoing investigations into its pharmacokinetics and toxicity profiles are essential for evaluating its viability as a therapeutic agent.
Structural Comparisons
The presence of the hydrazino group distinguishes 8-hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine from other derivatives and enhances its reactivity profile.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine | Lacks hydrazine substitution | Exhibits different reactivity and biological activity |
| 8-Hydrazinyl-[1,2,4]triazolo[4,3-b]pyridazine | Hydrazine at the 8-position | Potentially higher reactivity due to the hydrazine group |
| Triazole derivatives | Varying substitutions on the triazole ring | Diverse biological activities depending on substituents |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
Triazolo[4,3-b]pyridazine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of 8-hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine with structurally related analogs:
Structure-Activity Relationships (SAR)
- Position 6 : Methyl or chloro groups improve metabolic stability but may reduce solubility.
- Position 8: Hydrazino or sulfonate groups enhance hydrogen-bonding capacity, critical for enzyme inhibition.
- Position 3 : Aryl or trifluoromethyl groups increase target affinity via hydrophobic or electronic effects.
Q & A
Q. How to address scale-up challenges in industrial research?
- Methodological Answer :
- Continuous Flow Synthesis : Replace batch reactors to enhance heat/mass transfer and reduce reaction times .
- Cost-Effective Substrates : Replace benzyl chloride with cheaper alkylating agents (e.g., methyl iodide) without compromising yield .
- Waste Management : Implement solvent recovery systems (e.g., distillation) to meet green chemistry standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
